REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6](F)[C:3]=1[C:4]#[N:5].[NH3:13]>>[NH2:13][C:6]1[CH:7]=[C:8]([O:10][CH3:11])[CH:9]=[C:2]([F:1])[C:3]=1[C:4]#[N:5]
|
Name
|
|
Quantity
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200 mg
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Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=CC(=C1)OC)F
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
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UNSPECIFIED
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Setpoint
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140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
|
Type
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CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel
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Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C#N)C(=CC(=C1)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 165 mg |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |